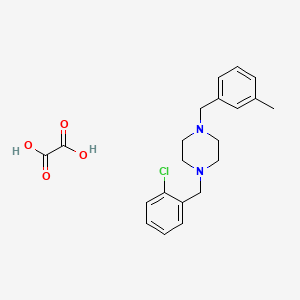
1-(2-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is widely used in scientific research as a tool to study the effects of serotonin receptors in the brain. TFMPP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the field of neuroscience.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate is thought to involve the activation of serotonin receptors in the brain. Specifically, this compound is a partial agonist of the 5-HT1A and 5-HT2 receptors, which are involved in the regulation of mood, anxiety, and behavior. By binding to these receptors, this compound can induce a range of effects, including changes in locomotor activity, body temperature, and heart rate.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. These effects include changes in locomotor activity, body temperature, and heart rate. This compound has also been found to induce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using 1-(2-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate in lab experiments is its potency and selectivity for serotonin receptors. This makes it a valuable tool for researchers studying the effects of serotonin on behavior and physiology. However, one limitation of using this compound is its potential for inducing side effects, such as changes in heart rate and body temperature. Careful dosing and monitoring are therefore necessary when using this compound in lab experiments.
将来の方向性
There are several future directions for research involving 1-(2-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate. One area of interest is the role of this compound in the regulation of mood and anxiety. Studies have shown that this compound can induce changes in behavior that are consistent with anxiogenic and anxiolytic effects, but the underlying mechanisms are not well understood. Further research is needed to elucidate the role of this compound in the regulation of mood and anxiety.
Another area of interest is the potential therapeutic applications of this compound. Some studies have suggested that this compound may have antidepressant and anxiolytic effects, and may be useful in the treatment of mood disorders. Further research is needed to explore the therapeutic potential of this compound and other serotonin receptor agonists.
In conclusion, this compound is a valuable tool for researchers studying the effects of serotonin receptors in the brain. It has a range of biochemical and physiological effects, and its potency and selectivity make it a valuable tool for lab experiments. However, careful dosing and monitoring are necessary due to its potential for inducing side effects. Future research directions include exploring the role of this compound in the regulation of mood and anxiety, as well as its potential therapeutic applications.
合成法
1-(2-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate can be synthesized using a variety of methods, including the condensation of 1-(2-chlorobenzyl)piperazine with 3-methylbenzylamine, followed by the addition of oxalic acid. The resulting compound is then purified using various techniques such as recrystallization, chromatography, and distillation.
科学的研究の応用
1-(2-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate is commonly used in scientific research to study the effects of serotonin receptors in the brain. It is a potent agonist of the 5-HT1A and 5-HT2 receptors, which are involved in the regulation of mood, anxiety, and behavior. This compound has been found to induce a range of effects, including changes in locomotor activity, body temperature, and heart rate. These effects have been studied in various animal models, including rats and mice.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.C2H2O4/c1-16-5-4-6-17(13-16)14-21-9-11-22(12-10-21)15-18-7-2-3-8-19(18)20;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFRMOHKZXCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

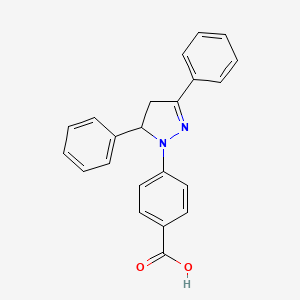
![2-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5004666.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5004673.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5004677.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5004687.png)
![2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5004695.png)
![4-allyl-1-{2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5004700.png)

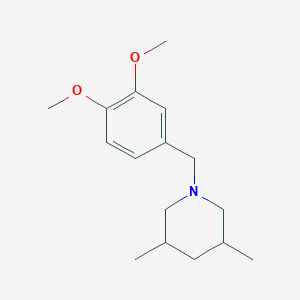
![5-[(5-bromo-2-furyl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5004733.png)
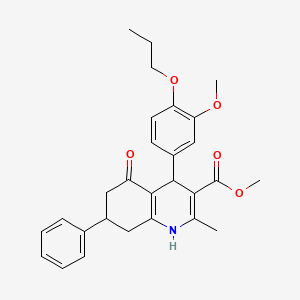
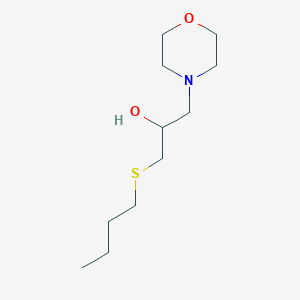
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5004761.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)